![molecular formula C20H16N2O6 B15101577 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15101577.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the furan ring, the methoxyphenyl group, and the oxazole ring. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these rings and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives and oxazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its diverse structural features, including a furan ring, a methoxyphenyl group, and an oxazole moiety. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes:
- A furan ring , which is known for its role in various biological activities.
- A methoxyphenyl group , contributing to antioxidant properties.
- An oxazole moiety , which may enhance the compound's interaction with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. In a study involving MCF-7 breast cancer cells, the compound demonstrated a cytotoxic effect with an IC50 value of 2.11 µM, indicating strong potency against tumor cells while exhibiting relatively mild effects on normal cells (IC50 = 29.27 µM) .
Table 1: Cytotoxic Activity of this compound
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(4E) | MCF-7 | 2.11 | Tubulin inhibition |
Control | MCF-10A | 29.27 | Mild cytotoxicity |
The compound's mechanism of action involves several pathways:
- Inhibition of Tubulin Polymerization : The compound significantly inhibits β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with the compound increased early and late apoptotic cell populations significantly compared to untreated controls .
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 cells:
- Cell Cycle Analysis : Exposure to the compound resulted in a marked increase in cells at the G2/M phase from 8.39% to 42.50% and pre-G1 phase from 1.73% to 24.62%, indicating effective cell cycle disruption .
- Apoptosis Staining Assay : Annexin V/Propidium Iodide staining revealed that the compound significantly increased both early and late apoptotic cells compared to controls, confirming its potential as an effective anticancer agent .
Other Biological Activities
In addition to anticancer properties, this compound may also exhibit:
Properties
Molecular Formula |
C20H16N2O6 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16N2O6/c1-11-10-15(21-28-11)22-17(12-5-7-13(26-2)8-6-12)16(19(24)20(22)25)18(23)14-4-3-9-27-14/h3-10,17,24H,1-2H3 |
InChI Key |
JDDQDKAMGZNOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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